(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate
Beschreibung
The compound (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate is a pyrazole-based organic molecule with a complex substitution pattern. Structurally, it features:
- A 1-methyl-3-(trifluoromethyl)pyrazole core, which is substituted at the 5-position with a (2-chlorophenyl)methylsulfanyl group.
- An (E)-configured methylideneamino group at the 4-position, linked to a 2,2-dichloroacetate ester.
Eigenschaften
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,2-dichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3F3N3O2S/c1-24-13(27-7-8-4-2-3-5-10(8)16)9(11(23-24)15(19,20)21)6-22-26-14(25)12(17)18/h2-6,12H,7H2,1H3/b22-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBHDUPVYTCKE-GEVRCRHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C(Cl)Cl)SCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C(Cl)Cl)SCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate, with CAS number 321553-56-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H14Cl2F3N3O2S
- Molar Mass : 488.31 g/mol
- Structure : The compound features a pyrazole ring with a trifluoromethyl group and a chlorophenyl moiety, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activities of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.
Anticancer Activity
Several studies have reported the cytotoxic effects of pyrazole derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example:
- Case Study : A study on related pyrazole compounds demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin against A431 and Jurkat cells, indicating potent anticancer activity.
The mechanisms through which (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, leading to halted proliferation.
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
-
Anticancer Activity
- Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways . The dichloroacetate component may enhance mitochondrial function, contributing to its anticancer efficacy .
-
Anticonvulsant Properties
- The compound's structural analogs have been evaluated for their anticonvulsant effects. Research indicates that modifications in the pyrazole ring can lead to increased potency against seizure models, suggesting that this compound may possess similar properties . The structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrazole ring in enhancing anticonvulsant activity.
-
Mitochondrial Dysfunction Treatment
- Dichloroacetate has been recognized for its role in improving mitochondrial function. It has been utilized in treating conditions associated with mitochondrial dysfunction, such as inherited metabolic disorders and pulmonary hypertension . The incorporation of this moiety into the compound may enhance its therapeutic potential in these areas.
Biochemical Interactions
The compound's interactions at the molecular level are crucial for understanding its therapeutic potential:
- Mechanism of Action : The presence of the sulfanyl group can facilitate interactions with biological targets, potentially influencing enzyme activity or receptor binding. Pyrazole derivatives have been noted for their ability to modulate signaling pathways involved in cell survival and proliferation.
- Targeted Delivery : The unique structure allows for potential modifications that can enhance targeted delivery to specific tissues or cells, particularly in cancer therapy where selective targeting is essential for minimizing side effects.
Table 1: Summary of Research Findings on Similar Compounds
| Compound Name | Activity | Study Reference |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-pyrazole | Anticancer | |
| Dichloroacetate | Mitochondrial function improvement | |
| Pyrazole derivatives | Anticonvulsant |
Case Study: Anticancer Activity
In a study published in PubMed, derivatives similar to the target compound were tested against various cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics. The mechanism was attributed to enhanced apoptosis through mitochondrial pathways .
Case Study: Anticonvulsant Efficacy
A recent investigation into novel thiazole-linked compounds demonstrated that modifications at specific positions on the pyrazole ring led to increased efficacy in seizure models, highlighting the potential of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate as a candidate for further development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Differences Among Analogues
Key Observations:
Pyrazole vs. Triazine Cores : The target compound and its pyrazole analogues differ from sulfonylurea herbicides (e.g., metsulfuron-methyl) in their heterocyclic core. Pyrazoles often exhibit stronger metabolic resistance due to fluorine substitution .
Ester Group Impact : Replacing the dichloroacetate group with a 2-chlorobenzoate (as in the analogue from ) may alter solubility and target binding. Dichloroacetate’s electron-withdrawing nature could enhance reactivity in enzymatic interactions.
Sulfanyl Substituent Position : The 2-chlorophenylsulfanyl group in the target compound vs. the 3-chlorophenylsulfanyl group in may influence steric hindrance and binding affinity to biological targets.
Physicochemical and Spectroscopic Properties
Table 2: Inferred Physicochemical Comparisons
Notes:
- The oxime-thiazole derivative exhibits lower thermal stability, possibly due to the labile oxime group.
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction intermediates be characterized?
The synthesis involves multi-step reactions, including nucleophilic substitution at the pyrazole sulfanyl group, Schiff base formation via condensation of an aldehyde with an amine, and esterification. Key intermediates (e.g., the pyrazole-aldehyde precursor) require characterization using NMR (1H/13C), FT-IR (to confirm imine C=N stretches at ~1600–1650 cm⁻¹), and LC-MS (to verify molecular ion peaks). Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- X-ray crystallography : Resolve the (E)-configuration of the imine bond and anisotropic displacement parameters using SHELXL for refinement and ORTEP-3 for visualization .
- NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and dichloroacetate moiety (δ ~4.5–5.0 ppm for CH2 in 1H NMR) .
- Elemental analysis : Validate purity by matching calculated vs. observed C/H/N percentages (±0.3%) .
Q. How can researchers optimize reaction yields for the imine formation step?
Use Design of Experiments (DoE) to test variables:
Advanced Research Questions
Q. How can X-ray crystallography address challenges in resolving disorder in the 2-chlorophenylmethyl group?
- Apply TWINLAW in SHELXL to detect twinning and refine split positions.
- Use PLATON ’s ADDSYM tool to check for missed symmetry, critical for handling pseudo-merohedral twinning .
- For severe disorder, apply restraints to bond distances/angles using the ISOR and SIMU commands .
Q. What computational strategies predict the compound’s hydrogen-bonding networks and crystal packing?
- Perform graph-set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., R₂²(8) motifs).
- Use Mercury CSD to overlay the structure with similar pyrazole derivatives and predict packing motifs .
- DFT calculations (e.g., Gaussian 16) can optimize the gas-phase geometry and compare it with crystallographic data to assess lattice effects .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?
- The -CF₃ group’s strong electron-withdrawing nature deactivates the pyrazole ring toward electrophilic substitution but enhances stability in nucleophilic acyl substitution at the dichloroacetate ester.
- Hammett substituent constants (σₚ = 0.54 for -CF₃) correlate with reaction rates in SNAr mechanisms. Monitor using HPLC to track intermediate consumption .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Meta-analysis : Normalize data using Z-scores to account for variability in IC50 measurements (e.g., cell-line-specific efflux pump activity).
- Molecular docking : Compare binding poses in target proteins (e.g., CYP450 isoforms) using AutoDock Vina , noting steric clashes caused by the bulky 2-chlorophenyl group .
Methodological Notes
- Crystallography software : Prefer SHELX -based pipelines over direct methods for handling heavy atoms (Cl, S) .
- Synthetic optimization : Combine traditional fractional factorial designs with machine learning for high-dimensional parameter spaces .
- Data validation : Cross-check CIF files with checkCIF/PLATON to flag outliers in bond lengths/angles (>4σ) .
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